molecular formula C30H36N4O6 B10933738 (2E,2'E)-N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]

(2E,2'E)-N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]

Cat. No.: B10933738
M. Wt: 548.6 g/mol
InChI Key: YYIMYRBMCMXOQK-NXZHAISVSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide is a complex organic compound characterized by the presence of multiple benzodioxole groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Derivative: This involves the reaction of piperazine with appropriate alkylating agents.

    Coupling Reactions: The final step involves coupling the benzodioxole and piperazine derivatives through amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole groups can undergo oxidation to form quinones.

    Reduction: The compound can be reduced at the double bonds to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole groups may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar aromatic structure but different functional groups.

    Dichloroaniline: Contains aniline ring with chlorine substituents.

Uniqueness

(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide is unique due to its combination of benzodioxole and piperazine moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C30H36N4O6

Molecular Weight

548.6 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-[4-[3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]propyl]piperazin-1-yl]propyl]prop-2-enamide

InChI

InChI=1S/C30H36N4O6/c35-29(9-5-23-3-7-25-27(19-23)39-21-37-25)31-11-1-13-33-15-17-34(18-16-33)14-2-12-32-30(36)10-6-24-4-8-26-28(20-24)40-22-38-26/h3-10,19-20H,1-2,11-18,21-22H2,(H,31,35)(H,32,36)/b9-5+,10-6+

InChI Key

YYIMYRBMCMXOQK-NXZHAISVSA-N

Isomeric SMILES

C1N(CCN(C1)CCCNC(=O)/C=C/C2=CC3=C(OCO3)C=C2)CCCNC(=O)/C=C/C4=CC5=C(OCO5)C=C4

Canonical SMILES

C1CN(CCN1CCCNC(=O)C=CC2=CC3=C(C=C2)OCO3)CCCNC(=O)C=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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